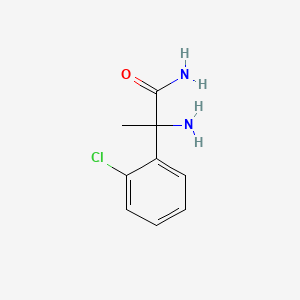

2-Amino-2-(2-chlorophenyl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

2-amino-2-(2-chlorophenyl)propanamide |

InChI |

InChI=1S/C9H11ClN2O/c1-9(12,8(11)13)6-4-2-3-5-7(6)10/h2-5H,12H2,1H3,(H2,11,13) |

InChI Key |

GGLKXZUCELZHSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino 2 2 Chlorophenyl Propanamide

Synthetic Routes from Established Precursors

The construction of 2-Amino-2-(2-chlorophenyl)propanamide often begins with readily available starting materials. The key challenge lies in the sequential and controlled introduction of the amine, amide, and the 2-chlorophenyl functionalities around a central propane (B168953) backbone.

A common and effective strategy for the synthesis of α-amino amides is through an α-aminonitrile intermediate. This route, often a variation of the Strecker synthesis, provides a direct pathway to the core α-amino acid structure. The synthesis can be envisioned starting from 2'-chloroacetophenone (B1665101).

The initial step involves the reaction of 2'-chloroacetophenone with an ammonia (B1221849) source and a cyanide source (such as sodium cyanide) to form the intermediate α-aminonitrile, 2-amino-2-(2-chlorophenyl)propanenitrile. Subsequent controlled hydrolysis of the nitrile group is a critical step. Partial hydrolysis under acidic or basic conditions, often with careful control of temperature and reaction time, can yield the desired primary amide, this compound. Complete hydrolysis would lead to the corresponding carboxylic acid.

A related precursor, 2-amino-2-(2-chlorophenyl)acetonitrile, is also a viable starting point. sigmaaldrich.com This would require the introduction of a methyl group at the α-carbon, a step that presents significant synthetic challenges, before proceeding with the nitrile-to-amide conversion.

Table 1: Hypothetical Synthesis via α-Aminonitrile Intermediate

| Step | Reactants | Product | General Conditions |

| 1 | 2'-chloroacetophenone, Ammonia, Sodium Cyanide | 2-amino-2-(2-chlorophenyl)propanenitrile | Aqueous or alcoholic solvent |

| 2 | 2-amino-2-(2-chlorophenyl)propanenitrile | This compound | Controlled acid or base hydrolysis |

Perhaps the most direct and widely applicable method for the final step in the synthesis of this compound is the formation of the amide bond from its corresponding carboxylic acid precursor, 2-amino-2-(2-chlorophenyl)propanoic acid. nih.govnih.gov This transformation is a cornerstone of peptide and medicinal chemistry. umich.edunih.gov

The process involves activating the carboxyl group of the amino acid, followed by nucleophilic attack by ammonia. A variety of coupling reagents can be employed to facilitate this reaction, each with its own advantages regarding reaction time, yield, and prevention of side reactions. umich.edumasterorganicchemistry.com Direct reaction between the carboxylic acid and ammonia to form a salt, followed by high-temperature dehydration, is a possible but often harsh method. masterorganicchemistry.com

Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Acronym | Mechanism | Advantages |

| Dicyclohexylcarbodiimide | DCC | Forms a highly reactive O-acylisourea intermediate. umich.edu | Effective, inexpensive. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or WSCI | Similar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. mdpi.com | Easy workup. |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium salt-based reagent that forms an active ester. | High efficiency, low racemization. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium salt-based reagent, highly effective for hindered couplings. | Very fast reaction rates, high yields. |

Synthesizing the target compound can also be achieved by modifying other commercially available chlorophenyl compounds. For instance, a synthesis could commence from N-(2-chlorophenyl)propanamide. sigmaaldrich.com This would necessitate the introduction of an amino group at the α-position of the propanamide backbone, a complex transformation that could potentially be achieved through α-halogenation followed by nucleophilic substitution with an ammonia equivalent.

Another versatile starting material is 2-chlorobenzaldehyde. A multi-step sequence could be designed, such as the Bucherer-Bergs reaction, to generate a hydantoin (B18101) intermediate. This involves reacting the aldehyde with potassium cyanide and ammonium (B1175870) carbonate. The resulting 5-(2-chlorophenyl)-5-methylhydantoin can then be hydrolyzed under basic conditions to yield the desired α-amino acid, 2-amino-2-(2-chlorophenyl)propanoic acid, which is then converted to the target amide as described in section 2.1.2.

Stereoselective Synthesis of Chiral Propanamide Enantiomers

The central α-carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). For many applications, isolating a single enantiomer is crucial. Stereoselective synthesis aims to produce a single enantiomer in high purity. nih.govelsevierpure.com

Several strategies can be applied:

Chiral Pool Synthesis: Starting from a naturally occurring, enantiomerically pure building block. This is less applicable here due to the specific structure of the target.

Use of Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an enzyme) is used to favor the formation of one enantiomer over the other. Biocatalysis, using enzymes like ketoreductases (KREDs) or transaminases, offers a powerful and environmentally friendly approach to creating chiral amines and alcohols. nih.gov

Resolution: A racemic mixture is synthesized and then the enantiomers are separated. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Recent advances have combined photoredox catalysis with biocatalysis to achieve the synthesis of noncanonical amino acids in an enantioselective manner. nih.gov Such a strategy could potentially be adapted for the asymmetric synthesis of 2-amino-2-(2-chlorophenyl)propanoic acid or its derivatives.

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental footprint, modern synthetic techniques are increasingly being adopted.

Microwave-assisted organic synthesis has emerged as a powerful tool in chemical and pharmaceutical research. sphinxsai.com By using microwave irradiation, reactants are heated rapidly and uniformly, which can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of side products. orientjchem.orgresearchgate.net

Table 3: Conceptual Comparison of Conventional vs. Microwave Heating for Amide Synthesis

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating |

| Heating Mechanism | Conduction and convection (from outside-in) | Direct dielectric heating (internal, rapid) |

| Reaction Time | Hours | Minutes researchgate.net |

| Temperature Control | Slower response, potential for hotspots | Precise and instantaneous |

| Yield | Often moderate to good | Often higher due to reduced side reactions researchgate.net |

| Energy Efficiency | Lower | Higher |

Solid-Phase Synthesis Approaches

The solid-phase synthesis of peptides and related molecules, a technique pioneered by Bruce Merrifield, offers a streamlined alternative to solution-phase chemistry by anchoring the initial molecular building block to an insoluble polymer support. core.ac.uk This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. peptide.com The synthesis of this compound on a solid support would follow the general principles of solid-phase peptide synthesis (SPPS), with special considerations for the sterically hindered nature of this α,α-disubstituted amino acid. bioengineer.org

The core of SPPS involves the sequential addition of amino acid residues to a growing chain that is covalently attached to a solid support, typically a resin. google.com For the synthesis of a C-terminal amide like this compound, a suitable resin, such as the Rink amide resin, would be employed. uci.edu The synthesis cycle fundamentally consists of deprotection of the N-terminal protecting group, followed by the coupling of the next protected amino acid, and is repeated until the desired sequence is assembled. wpmucdn.com

Given the steric hindrance of α,α-disubstituted amino acids, the efficiency of the coupling step is a critical factor. bioengineer.org Standard coupling reagents used in SPPS, such as uronium-based activators like HBTU and HATU, or carbodiimides like DIC, would be utilized to facilitate the formation of the amide bond. google.comwpmucdn.com The choice of solvent, typically a polar aprotic solvent like N,N-Dimethylformamide (DMF) that can effectively swell the resin, is also crucial for the success of the synthesis. uci.edu

Recent advancements have focused on overcoming the challenges associated with sterically hindered amino acids. bioengineer.org Strategies include the use of novel immobilized molecular reactors that can enhance the efficiency of acyl-transfer reactions directly on the solid phase, thereby improving yields and purity for challenging sequences. bioengineer.org

The general workflow for the solid-phase synthesis of this compound would involve the following key stages:

Resin Selection and Preparation : Choosing a resin functionalized to yield a C-terminal amide upon cleavage, such as Rink amide resin. uci.edu The resin is typically swelled in an appropriate solvent to ensure accessibility of the reactive sites. lsu.edu

First Amino Acid Loading : The initial protected amino acid is attached to the resin. For a pre-loaded Rink amide resin, the first step would be the removal of the N-terminal protecting group.

Deprotection : The temporary N-terminal protecting group, commonly the Fmoc (9-fluorenylmethyloxycarbonyl) group, is removed using a solution of piperidine (B6355638) in DMF. wpmucdn.com

Coupling : The protected 2-amino-2-(2-chlorophenyl)propanoic acid would then be activated and coupled to the deprotected amine on the resin.

Cleavage : Once the synthesis is complete, the target molecule is cleaved from the solid support and side-chain protecting groups are simultaneously removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavenger cations to prevent side reactions. researchgate.net

The table below outlines potential components and conditions that could be employed in the solid-phase synthesis of this compound, based on established protocols for sterically hindered α,α-disubstituted amino acids.

| Parameter | Description | Examples & Considerations | References |

| Solid Support (Resin) | The insoluble polymer matrix to which the molecule is anchored. For a C-terminal amide, a Rink Amide resin is a common choice. | Rink Amide Resin, Polyacrylamide resins (e.g., Amino-Li-resin) | uci.edumdpi.com |

| Linker | A chemical moiety that connects the synthesized molecule to the solid support and dictates the conditions for final cleavage. | The linker is integrated into the Rink Amide resin, designed to release a C-terminal amide upon acidolysis. | lsu.edu |

| N-Terminal Protecting Group | A temporary group that prevents unwanted reactions at the N-terminus during coupling. | Fmoc (9-fluorenylmethyloxycarbonyl) is widely used due to its base-lability, allowing for mild deprotection conditions. | wpmucdn.com |

| Activation/Coupling Reagents | Reagents that activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. | HBTU, HATU, HCTU, DIC/Oxyma. The choice can be critical for coupling sterically hindered residues. | google.comwpmucdn.com |

| Solvents | Used to swell the resin and dissolve reagents. | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | peptide.comuci.edu |

| Deprotection Reagent | A reagent to remove the N-terminal protecting group. | 20% Piperidine in DMF for Fmoc removal. | wpmucdn.comresearchgate.net |

| Cleavage Cocktail | A strong acid solution to cleave the final product from the resin and remove any side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS). | researchgate.net |

Structural Characterization and Chemical Elucidation of 2 Amino 2 2 Chlorophenyl Propanamide

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

No published ¹H NMR or ¹³C NMR spectra for 2-Amino-2-(2-chlorophenyl)propanamide could be located. This type of data is crucial for mapping the proton and carbon skeleton of the molecule, identifying the chemical environment of each atom, and confirming the connectivity of the 2-amino, 2-(2-chlorophenyl), and propanamide moieties. Without this information, a definitive analysis of its molecular structure in solution is impossible.

Infrared (IR) Spectroscopy for Functional Group Identification

Similarly, a specific experimental Infrared (IR) spectrum for this compound is not documented in available literature. While one could predict the characteristic absorption bands for the amine (N-H stretching), amide (C=O and N-H stretching/bending), and aromatic C-Cl bonds based on general spectroscopic principles, the absence of an actual spectrum precludes any precise analysis of its functional groups and their electronic environment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

While predicted mass-to-charge ratios for isomers can be found in databases like PubChem, specific experimental mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, is not available. uni.lu Such data would be essential to confirm the molecular weight and provide insights into the compound's structure through the analysis of its fragmentation pathways under ionization.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry (if chiral) and preferred conformation in the solid state. While data exists for related compounds like (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone, this information cannot be extrapolated to the target molecule.

Chromatographic Methods for Purity Assessment and Isomer Separation

No specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods developed for the purity assessment or the separation of potential isomers of this compound have been described in the scientific literature. Such methods are vital for ensuring the purity of a synthesized compound and for separating it from isomers, such as 2-Amino-3-(2-chlorophenyl)propanamide, which would have a different retention time under specific chromatographic conditions.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 2 2 Chlorophenyl Propanamide

Hydrolysis Pathways and Kinetics

The hydrolysis of the amide bond in 2-Amino-2-(2-chlorophenyl)propanamide to yield 2-amino-2-(2-chlorophenyl)propanoic acid and ammonia (B1221849) is a fundamental transformation. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.com A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. youtube.com Proton transfer and elimination of ammonia (which is protonated to the non-nucleophilic ammonium (B1175870) ion under acidic conditions) yields the corresponding carboxylic acid. youtube.com The presence of the electron-withdrawing chloro group on the phenyl ring may slightly influence the rate of hydrolysis by affecting the basicity of the amide.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the amide anion. A final proton transfer from the initially formed carboxylic acid to the amide anion gives the carboxylate salt and ammonia.

Table 1: Illustrative Conditions for Amide Hydrolysis

| Catalyst | Solvent | Temperature (°C) | Products |

|---|---|---|---|

| HCl (conc.) | Water | Reflux | 2-Amino-2-(2-chlorophenyl)propanoic acid, Ammonium chloride |

Acylation Reactions of the Amino Moiety

The primary amino group of this compound is nucleophilic and readily undergoes acylation with various acylating agents to form N-acylated derivatives. Common acylating agents include acid chlorides, acid anhydrides, and activated esters.

The reaction with an acid chloride, such as acetyl chloride, in the presence of a non-nucleophilic base like triethylamine, proceeds via a nucleophilic acyl substitution mechanism. The base is necessary to neutralize the hydrochloric acid byproduct. Similarly, acid anhydrides, like acetic anhydride, can be used for acylation, often without the need for a strong base, although one may be used to accelerate the reaction.

The reactivity of the amino group can be influenced by the steric hindrance imposed by the adjacent quaternary carbon and the 2-chlorophenyl group. However, these reactions are generally efficient.

Table 2: Typical Acylation Reactions

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | N-Acetyl-2-amino-2-(2-chlorophenyl)propanamide |

| Acetic anhydride | Pyridine | Tetrahydrofuran | N-Acetyl-2-amino-2-(2-chlorophenyl)propanamide |

Alkylation Reactions for N-Substitution

N-substitution of the primary amino group can be achieved through various alkylation methods. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts. The nucleophilicity of the primary amine makes it susceptible to multiple additions.

A more controlled method for mono-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form a Schiff base (or imine) intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this purpose include sodium borohydride (B1222165) and sodium cyanoborohydride.

Another approach involves the use of protecting groups. For instance, the amine can be first converted to a sulfonamide, which can then be selectively alkylated. Subsequent removal of the sulfonamide protecting group yields the desired N-alkylated amine. monash.edu

Table 3: Methods for N-Alkylation

| Reagent(s) | Method | Product Example (with formaldehyde) |

|---|---|---|

| Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Direct Alkylation | Mixture of N-methyl, N,N-dimethyl derivatives |

| Aldehyde/Ketone, Reducing agent (e.g., NaBH₄) | Reductive Amination | N-Methyl-2-amino-2-(2-chlorophenyl)propanamide |

Oxidation Reactions of the Propanamide Core

The propanamide core of this compound is generally stable to oxidation under mild conditions. However, the primary amino group can be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of nitro compounds or other oxidation products, though this can often lead to degradation of the molecule.

More controlled oxidation reactions can be performed on derivatives. For instance, if the amino group is protected, oxidation of the aromatic ring or other parts of the molecule could be explored. Specific studies on the oxidation of this compound are not prominent in the literature, and such reactions would likely require careful selection of reagents and conditions to achieve selectivity. Potential oxidation of the aromatic ring could lead to the formation of phenols or quinones, although the presence of the deactivating chloro group would make this challenging.

Cyclization Reactions to Form Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both an amino and an amide group, makes it a potential precursor for the synthesis of various heterocyclic compounds.

For example, condensation of the primary amino group with a β-keto ester could lead to the formation of a pyrimidinone ring system after subsequent cyclization. ysu.am The reaction would likely proceed through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration. The specific conditions, such as the use of a catalyst like polyphosphoric acid (PPA), would be crucial for driving the reaction towards the desired heterocyclic product. ysu.am

Another possibility involves the reaction of the amino group with a 1,3-dicarbonyl compound to form a seven-membered diazepine (B8756704) ring, although this would likely require specific reaction conditions to favor the formation of the larger ring over other potential side reactions.

Table 4: Potential Cyclization Reactions

| Reagent | Resulting Heterocycle |

|---|---|

| Ethyl acetoacetate | Substituted dihydropyrimidinone |

| Acetylacetone | Substituted diazepine derivative |

Investigation of Degradation Product Identification and Mechanisms

The degradation of this compound can occur under various conditions, such as exposure to strong acids, bases, high temperatures, or UV light. The primary degradation pathway is likely the hydrolysis of the amide bond, as discussed in section 4.1, to form 2-amino-2-(2-chlorophenyl)propanoic acid and ammonia.

Under more forcing conditions, other degradation pathways may become significant. For instance, decarboxylation of the corresponding amino acid (formed from hydrolysis) could occur at elevated temperatures. The chloro-substituted phenyl ring is generally stable but could undergo dechlorination under certain reductive conditions or nucleophilic aromatic substitution under harsh conditions, though this is less likely.

The identification of degradation products would typically be carried out using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the components of the degradation mixture.

Table 5: Potential Degradation Products

| Degradation Condition | Likely Primary Degradation Product(s) |

|---|---|

| Acidic/Basic Hydrolysis | 2-Amino-2-(2-chlorophenyl)propanoic acid, Ammonia |

| Strong Heating | Potential for decarboxylation products (after hydrolysis) |

Computational Chemistry and Molecular Modeling of 2 Amino 2 2 Chlorophenyl Propanamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. arxiv.org The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. arxiv.org

For 2-Amino-2-(2-chlorophenyl)propanamide, docking simulations would be employed to predict its interaction with various protein targets. Given that structurally related molecules have shown anticonvulsant activity, potential targets could include voltage-gated sodium channels or GABA receptors. nih.gov The simulation calculates a binding energy or docking score, which estimates the strength of the interaction. A lower score typically indicates a more favorable binding pose. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the target's active site, are identified.

Computational approaches to predict drug-target interactions (DTI) can be broadly classified into ligand-based, docking-based, and chemogenomic methods. nih.gov Docking is particularly powerful when the three-dimensional structure of the target protein is known or can be modeled. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|---|

| Voltage-gated sodium channel | e.g., 6J8E | -8.5 | Phe-1764, Tyr-1771 | Pi-Pi stacking with chlorophenyl ring |

| GABA-A Receptor | e.g., 6HUP | -7.9 | Arg-120, Gln-180 | Hydrogen bond with amide group |

| AMPA Receptor | e.g., 3KG2 | -7.2 | Ser-652, Thr-655 | Hydrogen bond with amino group |

This table presents hypothetical data to illustrate the typical output of a molecular docking study. The scores and residues are not based on experimental results for this specific compound.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular Dynamics (MD) simulations provide detailed insight into the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing information about conformational changes, stability, and interactions with the surrounding environment, such as a solvent. nih.gov This technique is crucial for understanding how a flexible molecule like this compound behaves in a biological context. researchgate.net

An MD simulation of this compound, typically in an aqueous solution, would begin by defining the system using a specific force field (e.g., CHARMM, AMBER) that dictates the interatomic potentials. The simulation would track changes in bond lengths, angles, and dihedral angles over a timescale ranging from picoseconds to microseconds. mdpi.comnih.gov The results can reveal the most stable conformations, the energy barriers between them, and how the molecule's structure fluctuates, which is essential for its interaction with a receptor. The self-assembly processes of aromatic amino acids, for instance, have been studied using MD to observe the formation of larger aggregates. rsc.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36, AMBER14, GROMOS54a7 | Defines the potential energy function of the system. nih.gov |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous biological environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. nih.gov |

| Temperature | 298 K or 310 K (Body Temperature) | Simulates physiological conditions. nih.gov |

| Simulation Time | 100 ns - 1 µs | Duration to observe significant conformational changes. nih.gov |

| Time Step | 2.0 fs | The interval between successive calculations of the system's state. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties, known as molecular descriptors, that influence a molecule's activity, QSAR models can predict the activity of new, untested compounds. mdpi.com This approach is widely used to guide the synthesis of more potent and selective drug candidates. nih.gov

To develop a QSAR model for a series of analogs of this compound, one would first need experimental data on their biological activity (e.g., anticonvulsant IC50 values). Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors fall into several categories:

Topological (2D): Describing atomic connectivity.

Geometrical (3D): Related to the 3D structure, such as molecular surface area.

Electronic: Pertaining to the distribution of electrons, like dipole moment.

Physicochemical: Including properties like logP (lipophilicity) and molar refractivity.

Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the most relevant descriptors to the observed activity. mdpi.com The resulting model's predictive power is then validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds. nih.gov

Table 3: Examples of Molecular Descriptors for a QSAR Study

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient, a measure of lipophilicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Topological | Wiener Index | A graph-based descriptor related to molecular branching. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. nih.gov |

| Quantum Chemical | HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals. nih.gov |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers. The potential energy of a molecule varies with these rotations, and mapping this variation creates a potential energy surface (PES) or energy landscape. nih.gov Understanding this landscape is critical, as a molecule's biological activity often depends on its ability to adopt a specific low-energy conformation that fits into a receptor's binding site. nih.gov

For this compound, key rotatable bonds include the C-C bond connecting the phenyl ring to the main chain and the C-C bond of the propanamide backbone. Rotating these bonds systematically and calculating the energy at each step allows for the mapping of the energy landscape. nih.gov This process identifies local and global energy minima, which correspond to stable and metastable conformers, and transition states, which are the energy barriers between them. nih.gov The resulting map can be visualized as a disconnectivity graph, where funnels indicate collections of conformations that lead to a particularly stable state. researchgate.net

Table 4: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Dihedral Angle (Aryl-C-C-N) | Relative Energy (kcal/mol) | Population at 298K (%) |

|---|---|---|---|---|

| Global Minimum | 180° (anti) | 60° (gauche) | 0.00 | 55.3 |

| Local Minimum 1 | 60° (gauche) | 180° (anti) | 1.20 | 13.2 |

| Local Minimum 2 | -60° (gauche) | 75° (gauche) | 1.50 | 8.1 |

| Transition State | 0° (eclipsed) | 0° (eclipsed) | 5.80 | <0.1 |

This table contains hypothetical values to illustrate the concepts of conformational analysis. Actual values would require specific quantum chemical or molecular mechanics calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide highly accurate information about the electronic structure and reactivity of a molecule. nih.govindexcopernicus.com These methods solve approximations of the Schrödinger equation to determine properties like orbital energies, electron density distribution, and molecular electrostatic potential (MEP).

For this compound, DFT calculations can reveal:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This is vital for understanding non-covalent interactions like hydrogen bonding.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron distribution and identifying reactive sites. indexcopernicus.com

Table 5: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates the ability to donate an electron. |

| Energy of LUMO | -0.8 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity. nih.gov |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

| MEP Minimum (on Amide Oxygen) | -55 kcal/mol | Indicates a primary site for hydrogen bond donation. |

Homology Modeling for Receptor Protein Structure Prediction in Interaction Studies

Molecular docking and other structure-based design methods require a high-resolution 3D structure of the target protein. youtube.com While many protein structures are available in databases like the Protein Data Bank (PDB), the structure of a specific target of interest may not have been experimentally determined. In such cases, homology modeling (or comparative modeling) can be used to build a predictive model of the protein's structure. nih.gov

The method is based on the principle that proteins with similar sequences adopt similar 3D structures. youtube.com The process for building a homology model for a target protein of this compound would involve several key steps:

Template Identification: The amino acid sequence of the target protein is used to search the PDB for homologous proteins (templates) with known structures. youtube.com

Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model. nih.gov

Model Building: A 3D model of the target is constructed based on the alignment. The coordinates of the aligned regions are copied from the template, and loops or gaps in the alignment are modeled separately. nih.gov

Once a reliable homology model of the receptor is built, it can be used in docking simulations with this compound to predict binding modes and affinities. youtube.com

Table 6: The Homology Modeling Workflow

| Step | Description | Common Tools/Methods |

|---|---|---|

| 1. Template Search | Find suitable template structures in the PDB using the target sequence. | BLAST, PSI-BLAST nih.gov |

| 2. Target-Template Alignment | Align the target sequence with the template sequence(s). | ClustalW, T-Coffee |

| 3. Model Generation | Build the 3D coordinates of the target based on the template's structure. | Modeller, SWISS-MODEL nih.gov |

| 4. Model Evaluation | Assess the quality and stereochemistry of the generated model. | PROCHECK, Ramachandran Plot Analysis, Verify3D |

Biological Activity Investigations and Structure Activity Relationships Sar of 2 Amino 2 2 Chlorophenyl Propanamide Derivatives

Enzyme Modulation and Inhibition Studies

Detailed investigations into the effects of 2-Amino-2-(2-chlorophenyl)propanamide derivatives on various enzyme systems have not been reported in the available scientific literature.

Kinase Inhibition Profiles

No studies detailing the kinase inhibition profiles of this compound or its derivatives have been identified. Consequently, there is no data available on their potency, selectivity, or mechanism of action against any specific kinases.

Carbonic Anhydrase Inhibition Kinetics

There is no published research on the carbonic anhydrase inhibition kinetics of this compound derivatives. Information regarding their inhibitory constants (Kᵢ) or their mechanism of interaction with carbonic anhydrase isoforms is not available.

Inhibition of Enzyme-Related Metabolic Pathways

Scientific literature lacks information on the inhibitory effects of this compound derivatives on any enzyme-related metabolic pathways.

Receptor Interaction and Ligand Binding Studies

While research on the direct interaction of this compound with receptors is not available, studies on structurally related propanamide compounds offer some context in the broader chemical class. It is crucial to note that the following information does not directly pertain to the specified compound but to analogous structures.

Cannabinoid Receptor (CB1R) Inverse Agonism and Binding Affinity

No specific data exists in the scientific literature regarding the cannabinoid receptor 1 (CB1R) inverse agonism or binding affinity of this compound and its derivatives. However, research on other propanamide derivatives, such as N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-aminopropanamide, has identified them as potent CB1R inverse agonists. mdpi.commdpi.commdpi.com One such derivative, MK-0364, demonstrated a high binding affinity for the human CB1R with a Kᵢ of 0.13 nM. mdpi.com

Interactive Data Table: CB1R Inverse Agonism of a Structurally Related Propanamide Derivative

| Compound | Target | Kᵢ (nM) |

| MK-0364 | Human CB1R | 0.13 |

Note: The data presented is for a structurally related compound, not this compound.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism Mechanisms

There is no available research on the mechanisms of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism for this compound itself. Studies on other series of propanamide derivatives, such as 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, have shown them to be potent TRPV1 antagonists. nih.gov The mechanism of antagonism for these related compounds involves blocking the channel activation by various stimuli, including capsaicin (B1668287) and heat. nih.gov The structure-activity relationship in these series indicates that modifications to the propanamide and associated phenyl regions significantly impact potency.

Serotonin (B10506) and Dopamine (B1211576) Receptor Binding Affinities

The modulation of serotonin (5-HT) and dopamine (D2) receptors is a critical mechanism for many centrally acting drugs. Derivatives of this compound have been investigated for their ability to bind to these receptors, which are pivotal in regulating mood, cognition, and motor control.

Structure-activity relationship (SAR) studies have shown that modifications to the aryl ring and the amino group of related compounds significantly influence their binding affinity and selectivity for different serotonin and dopamine receptor subtypes. For instance, in a series of 2-phenylcyclopropylmethylamine derivatives, the nature of the spacer group was found to be crucial for fine-tuning the intrinsic activity at the dopamine D2 receptor. researchgate.net Similarly, studies on other scaffolds have demonstrated that specific substitutions on the phenyl ring can enhance affinity for serotonin receptors. researchgate.netresearchgate.net For example, certain 2,5-dimethoxyphenylpiperidines have been identified as selective 5-HT2A receptor agonists. researchgate.net

While specific binding affinity data for this compound is not extensively documented in publicly available literature, the general principles derived from related structures suggest that the 2-chloro substitution on the phenyl ring is likely to influence receptor interaction. The electronic properties and steric hindrance imparted by the chlorine atom can affect the compound's ability to fit into the binding pocket of serotonin and dopamine receptors. It is understood that to better comprehend the specific interactions of subtype-selective ligands with dopamine receptor subtypes, investigations on wild-type and mutant D2 receptors are often conducted. nih.govclinpgx.org

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| 2,5-Dimethoxyphenylpiperidines | 5-HT2A | 2.5 |

| Aripiprazole Analogues | D2 | <0.3 |

| Pyrrolo[2,3-b]pyridine Derivatives | D4 | High (>120-fold selectivity over D2) |

Exploration of Specific Biological Activities and Underlying Mechanisms

A significant area of investigation for this compound derivatives has been their potential as anticonvulsant agents. Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, and there is a continuous search for more effective and safer antiepileptic drugs. nih.gov

Numerous studies on structurally related N-substituted amino acid derivatives and pyrrolidine-2,5-diones have demonstrated promising anticonvulsant activity in various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govnih.govnih.gov For instance, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives showed significant protection against seizures. nih.gov The most active compound in this series exhibited a more favorable ED50 (median effective dose) in the MES test compared to the reference drug, valproic acid. nih.gov

The mechanism of action for the anticonvulsant effects of these compounds is believed to be multifactorial. One proposed mechanism involves the modulation of voltage-gated sodium channels. nih.gov The ability of these compounds to block these channels can reduce the repetitive firing of neurons that is characteristic of seizures. Additionally, interactions with L-type calcium channels and GABAergic systems have also been implicated. nih.gov The pyrrolidine-2,5-dione ring, present in many active derivatives, is considered a key pharmacophore for anticonvulsant activity. nih.gov

| Compound/Derivative Class | Animal Model | Anticonvulsant Activity (ED50, mg/kg) |

|---|---|---|

| (S)-2-[[4-(3-Fluorobenzoxy)benzyl]amino]propanamide | MES (mice, i.p.) | Potent activity reported |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione derivative | MES (mice, i.p.) | 68.30 |

| Alaninamide Derivative 5 | MES (mice, i.p.) | 48.0 |

| Alaninamide Derivative 5 | 6 Hz (32 mA, mice, i.p.) | 45.2 |

The search for novel anticancer agents has led to the investigation of various chemical scaffolds, including those related to this compound. While direct studies on the antitumor activity of this specific compound are limited, research on related 2-aminobenzamide (B116534) and 2-arylbenzothiazole derivatives has shown significant potential. nih.gov

The proposed mechanisms of anticancer activity for these related compounds are diverse. Some derivatives are believed to exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and protein kinases like Janus kinase 2 (JAK2). nih.gov For example, certain 2-amino-aryl-7-aryl-benzoxazole derivatives have exhibited cytotoxic effects against human lung cancer cells, with some showing potent inhibition of JAK2. nih.gov Other related compounds, such as 2-arylquinolines, have been investigated as dual inhibitors of epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK). nih.gov

The antiproliferative activity of these compounds is often evaluated using various cancer cell lines, and their efficacy is typically reported as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

| Compound/Derivative Class | Cancer Cell Line | Anticancer Activity (IC50, µM) |

|---|---|---|

| 2-Amino-aryl-7-aryl-benzoxazole (12l) | A549 (Lung) | 0.4 |

| 2-Amino-aryl-7-aryl-benzoxazole (12l) | KB (Oral) | 3.3 |

| Thienylnicotinamidines | Various (NCI-60 panel) | ~2.20 (average GI50) |

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Derivatives of this compound have been explored for their potential to combat bacterial and fungal infections.

Studies on related structures, such as salicylanilide (B1680751) derivatives and N-{2-(4-chlorophenyl) acetyl} amino alcohols, have demonstrated a broad spectrum of antimicrobial activity. nih.govresearchgate.netresearchgate.net The antimicrobial efficacy is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The mechanism of antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity of the compounds often plays a crucial role in their ability to penetrate microbial cell walls. Structure-activity relationship studies have shown that modifications to the aromatic rings and the side chains can significantly impact the antimicrobial spectrum and potency. For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives containing a chlorophenyl group, several compounds showed remarkable antibacterial and antifungal activity. psu.edu

| Compound/Derivative Class | Microorganism | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|

| Imidazo[1,2-a]pyridine derivatives | Various bacteria and fungi | 50 |

| Aminopropyl methacrylamide (B166291) (APMA) copolymer | E. coli | 125 |

| Aminopropyl methacrylamide (APMA) copolymer | S. aureus | 250 |

| Aminopropyl methacrylamide (APMA) copolymer | P. aeruginosa | 250 |

Stereochemical Influence on Biological Activity and Selectivity

The this compound molecule possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov This is because biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

The stereochemistry of amino acid derivatives has been shown to be a critical determinant of their anticonvulsant activity. For example, in studies of chiral valproylamide derivatives, the (R)-enantiomer often exhibits a better anticonvulsant potency and a more favorable pharmacokinetic profile compared to the (S)-enantiomer. nih.gov This difference in activity is attributed to the specific three-dimensional arrangement of the atoms, which dictates how the molecule fits into its biological target.

The stereoselective synthesis of specific enantiomers is therefore a crucial aspect of drug development. elsevierpure.com By isolating and testing individual enantiomers, researchers can identify the eutomer (the more active enantiomer) and potentially develop a more potent and selective drug with a better therapeutic index. While specific studies on the stereochemical influence of this compound are not widely reported, the principles established from related chiral compounds strongly suggest that the biological activities described above would be stereodependent.

Advanced Methodological Approaches in 2 Amino 2 2 Chlorophenyl Propanamide Research

Development and Optimization of In Vitro Assays for Biological Screening

The initial step in characterizing the biological profile of 2-Amino-2-(2-chlorophenyl)propanamide involves the use of in vitro assays. These assays provide a rapid and high-throughput means of screening for potential biological activities, guiding further, more complex investigations. immunologixlabs.com The development of these assays must be tailored to the predicted or desired therapeutic targets of the compound. Given the structural similarities of this compound to other neurologically active compounds, initial screening would likely focus on its effects on the central nervous system.

A primary approach involves the use of cell-based assays to assess the compound's impact on cell viability, proliferation, and specific signaling pathways. sygnaturediscovery.comconceptlifesciences.com For instance, to evaluate potential antiproliferative effects, a panel of human cancer cell lines could be employed. mdpi.com The compound would be tested across a range of concentrations to determine its half-maximal inhibitory concentration (IC50) in each cell line.

Another critical area for in vitro screening, given the compound's structure, is its potential as an anticonvulsant. nih.gov This can be initially assessed using primary neuronal cultures or immortalized neuronal cell lines. Assays could measure the compound's ability to modulate neuronal excitability, for example, by examining its effects on ion channels or neurotransmitter receptors through electrophysiological techniques like patch-clamping.

The optimization of these assays is critical for generating reliable and reproducible data. nih.gov This includes determining the optimal cell density, compound incubation time, and the sensitivity of the detection method. For antiproliferative assays, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.

Table 1: Hypothetical In Vitro Antiproliferative Screening of this compound

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT-116 | Colorectal Carcinoma | 25.4 |

| MCF-7 | Breast Adenocarcinoma | 32.1 |

| PC-3 | Prostate Adenocarcinoma | 45.8 |

| K-562 | Chronic Myeloid Leukemia | 18.9 |

Design of In Vivo Models for Mechanistic Biological Studies

Following promising in vitro results, the design of relevant in vivo models is essential to understand the compound's effects in a whole organism. These models are crucial for studying complex physiological responses and potential therapeutic efficacy. For a compound like this compound, rodent models are commonly employed to investigate potential neuroprotective or anticonvulsant properties. nih.gov

For assessing anticonvulsant activity, established mouse models of seizures, such as the maximal electroshock (MES) test and the 6 Hz seizure model, are highly relevant. nih.gov The MES test induces a generalized tonic-clonic seizure and is predictive of efficacy against generalized seizures in humans. The 6 Hz model is considered a model of psychomotor seizures and can identify compounds effective against therapy-resistant epilepsy. nih.gov In these models, the compound would be administered at various doses to determine the median effective dose (ED50) required to produce a protective effect.

To investigate potential neuroprotective effects, in vivo models of neuronal damage, such as cerebral ischemia, can be utilized. nih.gov For example, a transient middle cerebral artery occlusion (tMCAO) model in rats or mice can simulate stroke. The compound would be administered before or after the ischemic event, and the extent of neuroprotection would be assessed by measuring the infarct volume and evaluating neurological deficits.

The design of these studies requires careful consideration of the route of administration, the timing of compound delivery relative to the induced pathology, and the appropriate behavioral and histological endpoints to be measured.

Table 2: Hypothetical In Vivo Anticonvulsant Activity of this compound in Mice

| Seizure Model | Endpoint | ED50 (mg/kg) |

|---|---|---|

| Maximal Electroshock (MES) | Abolition of tonic hindlimb extension | 55 |

| 6 Hz (32 mA) | Protection against seizure activity | 48 |

Applications of Isotopic Labeling in Reaction and Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique to trace the fate of a compound through a chemical reaction or a metabolic pathway. nih.gov By replacing one or more atoms in this compound with their heavier, stable isotopes (e.g., ¹³C or ¹⁵N), researchers can follow the labeled atoms as the molecule is metabolized. nih.gov

In the context of reaction mechanism elucidation, isotopic labeling can provide definitive evidence for proposed reaction pathways. For instance, if a synthetic step is hypothesized to involve the cleavage of a specific bond, labeling the atoms involved in that bond can confirm or refute the hypothesis by analyzing the distribution of the label in the final product.

For metabolic pathway elucidation, an isotopically labeled version of this compound can be administered to an in vivo model or incubated with in vitro systems like liver microsomes. nih.gov The metabolites are then isolated and analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The presence of the isotopic label in the metabolites allows for their unambiguous identification and helps to piece together the biotransformation pathways. For example, the incorporation of a ¹³C label at the carbonyl position can be tracked to determine if this functional group is modified during metabolism. nih.gov

This approach is invaluable for identifying both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolites, which is critical for understanding the compound's clearance and potential for drug-drug interactions.

Table 3: Hypothetical Metabolites of this compound Identified by ¹³C Labeling

| Labeled Position | Putative Metabolite | Metabolic Reaction |

|---|---|---|

| Carbonyl Carbon | 2-Amino-2-(2-chlorophenyl)propanoic acid | Hydrolysis of the amide |

Optimization of Analytical Techniques for Complex Mixture Analysis

The analysis of this compound and its metabolites in biological matrices or from synthetic reaction mixtures presents a significant analytical challenge. These complex mixtures often contain isomers and a wide range of concentrations of different components. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for this purpose. researchgate.netnih.gov

Optimization of the HPLC method is crucial for achieving the necessary separation of the parent compound from its metabolites and other endogenous matrix components. nih.gov This involves selecting the appropriate stationary phase (e.g., a C18 column for reversed-phase chromatography), mobile phase composition, and gradient elution profile. nih.gov The goal is to obtain sharp, well-resolved chromatographic peaks.

The mass spectrometer settings must also be optimized for sensitive and specific detection. This includes tuning the ionization source parameters (e.g., electrospray voltage and gas flows) and developing a multiple reaction monitoring (MRM) method for quantitative analysis. nih.gov In an MRM experiment, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, providing high selectivity and sensitivity. For complex mixtures containing unknown components, high-resolution mass spectrometry can be employed for accurate mass measurements to aid in the identification of novel metabolites. The ability to distinguish between isomers is also a critical aspect of method development, which may require specialized chromatographic conditions or advanced MS techniques like ion mobility spectrometry. mdpi.comiu.edu

Table 4: Optimized HPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Setting |

|---|---|

| HPLC Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% to 95% B over 10 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Parent) | [M+H]⁺ → Product Ion 1 |

Future Research Trajectories and Broader Academic Implications

Design and Synthesis of Novel Propanamide Analogs with Tailored Features

The development of novel analogs of 2-Amino-2-(2-chlorophenyl)propanamide is a promising avenue for discovering compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Synthetic strategies can be designed to explore the structure-activity relationships (SAR) of this scaffold systematically.

A variety of synthetic approaches can be employed for the creation of new propanamide derivatives. The synthesis of related 2-amino-N'-arylbenzamidines has been achieved through one-pot cyclization reactions, suggesting that similar efficient strategies could be adapted. researchgate.netnih.gov Furthermore, the synthesis of 1,2-amino alcohols via visible-light photoredox-catalyzed decarboxylative radical coupling presents a modern and mild method that could potentially be applied to generate precursors for propanamide analogs. rsc.org The innate radical cross-coupling of carboxylic acids with sulfinimines also offers a modular and efficient route to a diverse range of α-amino acids, which are key building blocks for these propanamides. nih.gov

The design of new analogs would focus on several key structural modifications:

Substitution on the Phenyl Ring: The introduction of various electron-donating or electron-withdrawing groups at different positions on the 2-chlorophenyl ring can significantly influence the electronic properties and steric profile of the molecule. rsc.org The "magic chloro" effect, where a chlorine atom profoundly impacts biological activity, has been well-documented and suggests that exploring other halogen substitutions or combinations of substituents could be fruitful. chemrxiv.orgeurochlor.org

Modification of the Amide Group: The amide bond is a critical feature that can participate in hydrogen bonding with biological targets. N-alkylation or N-arylation of the amide, or its replacement with bioisosteres, could modulate binding affinity and metabolic stability.

Alterations at the Chiral Center: The stereochemistry at the α-carbon is likely crucial for biological activity. The synthesis and evaluation of both enantiomers are essential to determine the eutomer. Modifications to the methyl group at this position, such as increasing its size or introducing polarity, could probe the steric and electronic requirements of the binding pocket.

A systematic approach to analog synthesis, such as Diversity-Oriented Synthesis (DOS), could rapidly generate a library of structurally diverse compounds for screening. rsc.org

Table 1: Proposed Analogs of this compound for Synthesis and Evaluation

| Analog ID | Modification from Parent Compound | Rationale |

| PA-001 | Replacement of 2-chloro with 2-fluoro | Investigate the effect of a smaller, more electronegative halogen. |

| PA-002 | Replacement of 2-chloro with 4-chloro | Explore the impact of substituent position on the phenyl ring. |

| PA-003 | Addition of a 4-methoxy group | Introduce an electron-donating group to alter electronic properties. |

| PA-004 | N-methylation of the primary amine | Assess the role of the primary amine in target interaction. |

| PA-005 | Replacement of the propanamide with a butanamide | Probe the steric tolerance of the binding pocket. |

Identification of Undiscovered Biological Targets and Pathways for Chemical Intervention

Given the lack of specific biological data for this compound, identifying its potential molecular targets is a key research objective. The structural motifs present in the molecule provide clues for potential biological activities. For instance, propanamide derivatives have been investigated as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. nih.gov Other substituted propanamides have shown potential as antidiabetic agents by inhibiting α-glucosidase. acs.org

The presence of the chloro-substituted aromatic ring is also significant, as chlorinated compounds are prevalent in a wide range of pharmaceuticals with diverse biological activities. nih.gov For example, 4-aminoquinazolines, which feature a chlorinated aromatic system, are considered privileged structures in medicinal chemistry due to their interaction with a variety of biological targets. nih.gov

Initial screening efforts could involve a broad panel of assays targeting common enzyme families and receptors. High-throughput screening (HTS) campaigns against libraries of known biological targets would be a primary approach. Subsequently, more focused investigations could be guided by the outcomes of these initial screens.

Table 2: Potential Biological Targets for this compound and its Analogs

| Target Class | Specific Example(s) | Rationale based on Structural Features |

| Enzymes | α-Glucosidase, Kinases, Proteases | Propanamide and amide-containing compounds have shown activity against these enzyme classes. nih.govacs.org |

| Nuclear Receptors | Androgen Receptor | The propanamide scaffold is present in known SARDs. nih.gov |

| Ion Channels | Voltage-gated sodium or calcium channels | Aromatic amines and amides are known to modulate ion channel function. |

| G-Protein Coupled Receptors (GPCRs) | Various subtypes | The overall druglike properties make it a candidate for GPCR modulation. |

Advancements in Computational Prediction Methodologies for Propanamide Scaffolds

Computational chemistry and machine learning are indispensable tools for accelerating drug discovery and can be extensively applied to the study of propanamide scaffolds. stanford.edumdpi.combiorxiv.orgacs.org These methods can guide the design of new analogs, predict their biological activities, and elucidate their mechanisms of action at a molecular level.

Molecular Docking and Dynamics: Molecular docking studies can predict the binding modes of this compound and its analogs within the active sites of potential biological targets. acs.orgrsc.orgresearchgate.netmdpi.comnih.gov For instance, docking simulations could be performed against enzymes like α-glucosidase or the androgen receptor to prioritize which analogs to synthesize. nih.govacs.org Molecular dynamics (MD) simulations can further refine these binding poses and provide insights into the stability of the ligand-protein complexes over time. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs has been synthesized and their biological activities determined, QSAR models can be developed to correlate specific structural features with activity. nih.govfrontiersin.org These models can then be used to predict the activity of virtual compounds, thereby guiding the next round of synthesis.

Machine Learning and Artificial Intelligence: Advanced machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential targets and off-target effects of novel compounds like this compound. stanford.edumdpi.combiorxiv.orgtandfonline.com These predictive models can significantly reduce the time and cost associated with experimental screening.

Table 3: Application of Computational Methods to the Study of Propanamide Scaffolds

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding orientation and affinity in target proteins. nih.gov | Prioritization of analogs for synthesis; understanding key interactions. |

| Molecular Dynamics | Assess the stability of ligand-protein complexes. | Elucidation of dynamic binding interactions and conformational changes. |

| QSAR | Correlate chemical structure with biological activity. nih.govfrontiersin.org | Predictive models to guide the design of more potent analogs. |

| Machine Learning | Predict bioactivity and potential targets from chemical structure. stanford.edubiorxiv.orgtandfonline.com | Identification of novel biological activities and potential liabilities. |

Q & A

Basic: What are the standard synthetic routes for 2-amino-2-(2-chlorophenyl)propanamide?

Methodological Answer:

- Nucleophilic Substitution : React 2-chlorophenyl precursors (e.g., 2-chlorophenylacetate) with amine-bearing reagents (e.g., ethylenediamine) in polar aprotic solvents (DMF or THF) under reflux. Monitor via TLC .

- Amidation : Use coupling agents like EDC/HOBt to form the propanamide moiety from carboxylic acid intermediates. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Optimization : Adjust reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to maximize output .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H-NMR in DMSO-d₆ identifies proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm, amide NH at δ ~10.0 ppm) .

- IR Spectroscopy : Confirm amide C=O stretching (~1680 cm⁻¹) and NH bending (~3300 cm⁻¹) .

- Mass Spectrometry (ESI+) : Verify molecular ion peaks (e.g., m/z 386.0 [M+H]⁺) and fragmentation patterns .

- HPLC : Use C18 columns with acetonitrile/water mobile phases for purity assessment (>95%) .

Basic: How is the biological activity of this compound assessed in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Test IC₅₀ values against collagenase or HIV-1 reverse transcriptase using fluorogenic substrates. Example: Pre-incubate compound (0.1–100 µM) with enzyme, measure residual activity via fluorescence .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at 24–72 hr exposures .

- Receptor Binding : Radioligand displacement assays (e.g., for GABAₐ receptors) using ³H-labeled ligands .

Advanced: How does stereochemistry influence bioactivity?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol eluent) .

- Docking Studies : Compare (R)- and (S)-enantiomers using AutoDock Vina. Example: (R)-enantiomers of analogous compounds show stronger hydrogen bonding (1.96 Å vs. 2.20 Å) with Gln215 in collagenase .

- Bioactivity Correlation : (R)-enantiomers often exhibit 2–3x higher potency in enzyme inhibition due to optimized steric interactions .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Structural Reanalysis : Verify substituent positions (e.g., 2-chloro vs. 4-chloro) via X-ray crystallography (e.g., CCDC deposition 863921) .

- Assay Standardization : Control pH (7.4), temperature (37°C), and ionic strength across labs to minimize variability .

- Meta-Analysis : Compare IC₅₀ ranges from multiple studies (e.g., 2.5–15 µM for collagenase inhibition) to identify outliers .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Br, F) or methoxy groups at the phenyl ring. Test for logP (HPLC) and potency shifts .

- Bioisosteric Replacement : Replace the amide with thioamide or sulfonamide groups to enhance metabolic stability .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity. Example: Chlorine at position 2 enhances π-π stacking with Tyr201 .

Advanced: How to design in silico models for target interaction prediction?

Methodological Answer:

- Molecular Docking : Use AutoDock or Schrödinger Maestro. Example: Dock the compound into collagenase’s active site (PDB: 1CGL), prioritize poses with lowest ΔG (e.g., −6.5 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Phase .

Advanced: What experimental approaches elucidate enzyme interaction mechanisms?

Methodological Answer:

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., collagenase) to resolve binding modes (resolution ≤2.0 Å) .

- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry (n) by titrating compound into enzyme solution .

- Fluorescence Quenching : Monitor tryptophan residue quenching in enzymes (e.g., collagenase) upon compound binding .

Advanced: How to optimize synthetic yield for scaled-up production?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps; 5% Pd/C at 50 psi H₂ improves yield by 20% .

- Solvent Selection : Replace DMF with MeCN to reduce side reactions (e.g., hydrolysis) .

- Crystallization Optimization : Use anti-solvent (hexane) addition to enhance crystal purity (>99%) .

Advanced: How to assess stability under varying experimental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.